molecular formula C27H31NO5 B11604328 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine

Cat. No.: B11604328
M. Wt: 449.5 g/mol
InChI Key: KUWDLWFWUYACQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound with a molecular formula of C27H31NO5 and a molecular weight of 449.547 g/mol . This compound is characterized by the presence of a benzodioxole group, a dimethoxyphenyl group, and an ethoxyphenyl group, all attached to an amine functional group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of catalytic palladium-catalyzed amination reactions. For example, the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, along with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . The compound’s unique structure allows it to bind to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,4-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE lies in its combination of benzodioxole, dimethoxyphenyl, and ethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]-N-[(2-ethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C27H31NO5/c1-4-31-24-8-6-5-7-21(24)17-28(18-22-10-11-23(29-2)16-26(22)30-3)14-13-20-9-12-25-27(15-20)33-19-32-25/h5-12,15-16H,4,13-14,17-19H2,1-3H3

InChI Key

KUWDLWFWUYACQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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